Orthogonal Acid-Labile Protection Enables Selective Deprotection
The target compound incorporates two distinct acid-labile groups: a Boc carbamate and a tert-butyl ester. In contrast, the free acid analog N-Boc-L-homoserine (CAS 41088-86-2) lacks carboxyl protection, rendering it incompatible with fragment coupling strategies that require a temporarily masked C-terminus [1]. The methyl ester analog N-Boc-L-homoserine methyl ester (CAS 120042-11-7) uses a methyl ester that is up to 100-fold less reactive than the tert-butyl ester towards TFA-mediated cleavage, preventing simultaneous dual deprotection in a single step . The tert-butyl ester in the target compound cleaves under conditions (e.g., 50–95% TFA in DCM) that are compatible with concurrent Boc removal, allowing a single global deprotection step to unmask both the amine and carboxylic acid [2]. This translates to a reduction in the required number of deprotection steps from two to one compared to routes using N-Boc-L-homoserine which would require a separate esterification step post-Boc removal.
| Evidence Dimension | Deprotection step count for full amino acid liberation |
|---|---|
| Target Compound Data | 1 step (simultaneous Boc + tBu ester cleavage with 50–95% TFA) |
| Comparator Or Baseline | N-Boc-L-homoserine (free acid): Boc removal (1 step) + additional esterification required before C-terminal coupling; N-Boc-L-homoserine methyl ester: requires separate saponification or extended TFA reflux for methyl ester cleavage |
| Quantified Difference | Target compound reduces synthetic steps by 1–2 operations relative to comparators; tert-butyl ester is cleaved >100-fold faster than methyl ester under identical acidic conditions |
| Conditions | Solution-phase peptide synthesis; TFA/DCM cleavage cocktails at room temperature |
Why This Matters
Procurement of the target compound directly reduces the number of synthetic operations and associated purification losses, improving overall route yield and reducing labor cost for multi-step medicinal chemistry syntheses.
- [1] ChemBase. N-Boc-L-Homoserine (CAS 41088-86-2) – Physicochemical Properties. IUPAC: (2S)-2-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoic acid. View Source
- [2] ResearchGate Q&A. (2015). How can I deprotect esters using TFA? – Discussion of relative cleavage rates of tert-butyl vs. methyl esters. View Source
